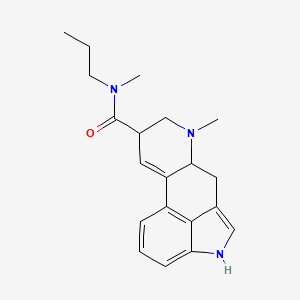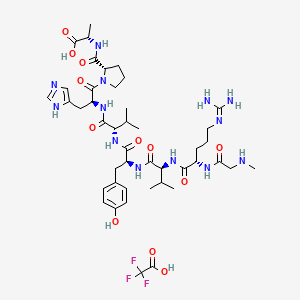
Tetrahydrocannabivarinic Acid (CRM)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrocannabivarinic Acid is a cannabinoid found in the Cannabis plant. It is a propyl analogue of tetrahydrocannabinol, differing by the length of its side chain. This compound is known for its potential therapeutic benefits, including neuroprotection, appetite suppression, and glycemic control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahydrocannabivarinic Acid can be synthesized through the biosynthesis pathway of cannabinoids. The process involves the synthesis of divarinic acid and olivetolic acid, which then react with geranyl pyrophosphate to form cannabigerovarinic acid. This compound is further converted into tetrahydrocannabivarinic acid through the action of specific synthase enzymes .
Industrial Production Methods: Industrial production of tetrahydrocannabivarinic acid typically involves the extraction from Cannabis plants, followed by purification using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tetrahydrocannabivarin-Säure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann Tetrahydrocannabivarin-Säure in verschiedene oxidierte Produkte umwandeln.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.
Decarboxylierung: Dies ist eine häufige Reaktion, bei der Tetrahydrocannabivarin-Säure eine Carboxylgruppe verliert, um Tetrahydrocannabivarin zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Decarboxylierung: Diese Reaktion findet typischerweise unter Wärme- oder Lichteinwirkung statt.
Hauptprodukte:
Oxidation: Verschiedene oxidierte Cannabinoide.
Reduktion: Reduzierte Cannabinoide mit modifizierten funktionellen Gruppen.
Decarboxylierung: Tetrahydrocannabivarin.
Wissenschaftliche Forschungsanwendungen
Tetrahydrocannabivarin-Säure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird zur Untersuchung der Cannabinoidsynthese und -reaktionen eingesetzt.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen untersucht.
Medizin: Potenzielle therapeutische Anwendungen für Neuroprotektion, Appetitzügelung und Blutzuckerkontrolle.
Industrie: Wird bei der Entwicklung von Cannabinoid-basierten Produkten und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Tetrahydrocannabivarin-Säure übt ihre Wirkungen durch Wechselwirkungen mit Cannabinoidrezeptoren aus. Es wirkt als Antagonist am Cannabinoidrezeptor Typ 1 und als partieller Agonist am Cannabinoidrezeptor Typ 2. Zusätzlich interagiert es mit anderen Rezeptoren wie GPR55 und 5-HT1A, was zu seinem vielfältigen pharmakologischen Profil beiträgt .
Ähnliche Verbindungen:
Tetrahydrocannabinolic Acid: Ein weiteres Cannabinoid mit ähnlichen Biosynthesewegen, aber unterschiedlichen pharmakologischen Wirkungen.
Cannabidiolic Acid: Teilt einige strukturelle Ähnlichkeiten, hat aber unterschiedliche therapeutische Eigenschaften.
Einzigartigkeit: Tetrahydrocannabivarin-Säure ist aufgrund ihrer Propylseitenkette einzigartig, die sie von anderen Cannabinoiden wie Tetrahydrocannabinol und Cannabidiolsäure unterscheidet. Dieser strukturelle Unterschied trägt zu ihrem einzigartigen pharmakologischen Profil und ihren potenziellen therapeutischen Vorteilen bei .
Wirkmechanismus
Tetrahydrocannabivarinic Acid exerts its effects through interactions with cannabinoid receptors. It acts as an antagonist at cannabinoid receptor type 1 and a partial agonist at cannabinoid receptor type 2. Additionally, it interacts with other receptors such as GPR55 and 5-HT1A, contributing to its diverse pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrocannabinolic Acid: Another cannabinoid with similar biosynthesis pathways but different pharmacological effects.
Cannabidiolic Acid: Shares some structural similarities but has distinct therapeutic properties.
Uniqueness: Tetrahydrocannabivarinic Acid is unique due to its propyl side chain, which differentiates it from other cannabinoids like tetrahydrocannabinol and cannabidiolic acid. This structural difference contributes to its unique pharmacological profile and potential therapeutic benefits .
Eigenschaften
IUPAC Name |
1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h9-10,13-14,21H,5-8H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSYWEWTWDEVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-di((113C)methyl)-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one](/img/structure/B10821250.png)

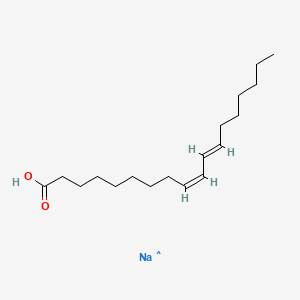
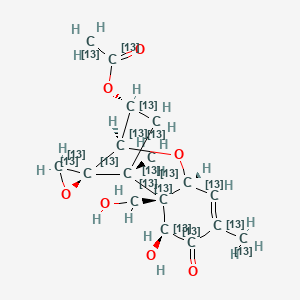
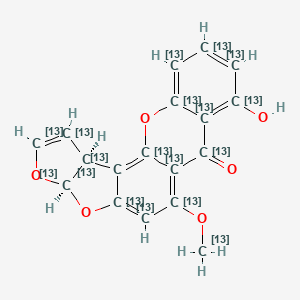

![(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821298.png)
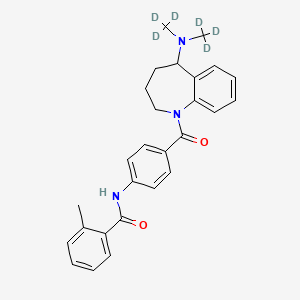
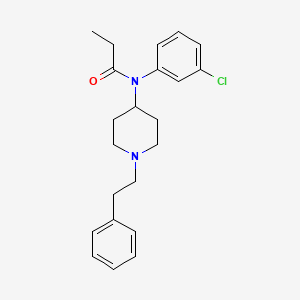
![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)
